4-(1H-pyrazol-4-yl)pyrimidine is a heterocyclic aromatic organic compound featuring a pyrimidine ring linked to a pyrazole ring. This scaffold serves as a versatile building block in medicinal chemistry due to its presence in various biologically active compounds. Scientific research focuses on its potential applications in developing therapeutic agents for a wide range of diseases, exploring its diverse pharmacological properties. [, , , , , , , , , , , , , , , , , , , , ]
4-(1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that combines the structural features of pyrazole and pyrimidine. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural science, due to its potential biological activities and applications as a herbicide.
4-(1H-pyrazol-4-yl)pyrimidine can be synthesized through various chemical methods, which often involve the reaction of pyrimidine derivatives with pyrazole moieties. Research has highlighted its synthesis and evaluation for herbicidal properties, indicating its effectiveness against specific weed species .
This compound belongs to the class of pyrazolylpyrimidines, which are characterized by the presence of both pyrazole and pyrimidine rings. These derivatives are often explored for their biological activities, including herbicidal, antiviral, and anticancer properties.
The synthesis of 4-(1H-pyrazol-4-yl)pyrimidine typically involves multi-step organic reactions. Key methods include:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide or ethanol), and reaction time optimization to achieve high purity and yield.
The molecular structure of 4-(1H-pyrazol-4-yl)pyrimidine consists of a pyrimidine ring substituted at the 4-position with a pyrazole moiety. The general formula can be represented as:
4-(1H-pyrazol-4-yl)pyrimidine can participate in various chemical reactions:
Reactions are often performed under controlled conditions to prevent side reactions and ensure selectivity. For instance, reactions may be carried out in inert atmospheres (e.g., nitrogen) to avoid oxidation.
The mechanism of action for 4-(1H-pyrazol-4-yl)pyrimidine in biological systems is not fully elucidated but is believed to involve:
Experimental data suggest that some derivatives exhibit significant herbicidal activity with IC50 values indicating effective concentration levels for inhibiting plant growth.
4-(1H-pyrazol-4-yl)pyrimidine has several applications:
Bioisosteric replacement has proven instrumental in optimizing the 4-(1H-pyrazol-4-yl)pyrimidine scaffold for kinase inhibition. In CDK2 inhibitor development, thiazole-to-pyrazole substitution in the clinical candidate CDKI-73 yielded compound 9 and 19, which exhibited submicromolar antiproliferative activity across diverse cancer cell lines. This modification improved ligand efficiency (from 0.34 to 0.41) and metabolic stability by reducing thiazole-related oxidation liabilities [1]. Similarly, IRAK4 inhibitors benefited from replacing polar pyrazolopyrimidine cores with lipophilic bicyclic systems (pyrrolo[2,1-f][1,2,4]triazine, pyrrolo[1,2-b]pyridazine), lowering cLogD from -4.8 to -2.1 and enhancing membrane permeability (Papp increase from <5 to 13–18 × 10⁻⁶ cm/s) while maintaining <1 nM IC₅₀ against IRAK4 [3] [5].
Table 1: Impact of Bioisosteric Replacements on Kinase Inhibitor Properties
Original Scaffold | Bioisostere | Key Improvements | Representative Compound |
---|---|---|---|
Thiazole (CDKI-73) | Pyrazole | ↑ Metabolic stability, ↑ CDK2 potency (Ki = 0.007 µM) | Compound 9 [1] |
Phenylsulfonamide | Pyrazole | ↑ CDK2 selectivity (28-fold over CDK9), ↑ cellular activity (GI₅₀ = 0.127–0.560 µM) | Compound 15 [2] |
Pyrazolo[1,5-a]pyrimidine | Pyrrolo[2,1-f][1,2,4]triazine | ↑ Permeability (Papp = 18 × 10⁻⁶ cm/s), maintained <1 nM IRAK4 inhibition | Compound 18 [3] [5] |
These strategic substitutions address pharmacokinetic limitations while preserving critical target engagement. Pyrazole’s balanced hydrogen-bonding capacity (donor/acceptor pairs) and reduced metabolic susceptibility compared to imidazole or thiazole counterparts make it ideal for kinase inhibitor refinement [4] [9].
The 4-(1H-pyrazol-4-yl)pyrimidine core achieves potent ATP-competitive inhibition through complementary interactions with conserved kinase domains:
Table 2: ATP-Binding Interactions of 4-(1H-Pyrazol-4-yl)pyrimidine Derivatives
Kinase Target | Hinge Binding Motif | Hydrophobic Interactions | Key Compound |
---|---|---|---|
CDK2/Cyclin E | Pyrimidine-NH⋯Leu83, N1⋯Leu83 carbonyl | 1-Methylpyrazole → Ile10, Val18 | 9 (Ki = 0.007 µM) [1] |
JNK1 | Pyridine-N⋯Met111, 2-NH⋯Met111 | 3-tert-Butyl → Leu206, Ile70 | 11e (IC₅₀ = 0.083 µM) [8] |
TrkB | Pyrimidine-NH⋯Glu590, N1⋯Phe589 | 3-Methoxyphenyl → Phe590, Leu614 | AZ-23 (Ki = 0.6 nM) [6] |
JNK inhibitors demonstrate how 3-(3-hydroxyphenyl)pyrazole establishes hydrogen bonds with Gln75/Asn152 in the hydrophobic pocket II, explaining their 5-fold selectivity over p38 MAPK [8].
Structure-activity relationship (SAR) studies and cocrystal analyses enable precise optimization:
Table 3: Efficacy of Optimized Compounds in Cellular Models
Compound | Kinase Target | Biochemical Potency | Antiproliferative Activity (GI₅₀, µM) | Cancer Models |
---|---|---|---|---|
15 [2] | CDK2 | Ki = 0.005 µM | 0.127–0.560 | Ovarian (A2780), breast (MCF-7) |
11e [8] | JNK1/2 | IC₅₀ = 0.083/0.61 µM | 0.17–1.84 | Leukemia (K-562, SR), melanoma (LOX IMVI) |
AZ-23 [6] | TrkA/B | Ki = 0.4/0.6 nM | <0.1 | TrkB-expressing xenografts |
Computational modeling validates these modifications: Free energy perturbation (FEP) calculations predicted 0.8 kcal/mol binding affinity gain for 3-cyanophenyl versus carboxamide in IRAK4 inhibitors, aligning with experimental Ki shifts [3]. CDK2/cyclin E docking revealed that 4-(1-methylpyrazol-4-yl) orientation minimizes steric clash with Phe80, explaining its superiority over 4-(pyridin-3-yl) analogues [1].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0